2-Fluoro-6-(trifluoromethyl)benzyl alcohol

描述

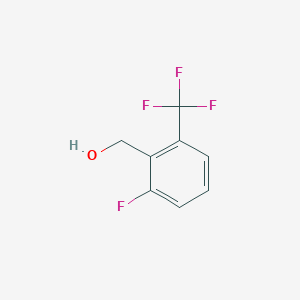

Structure

3D Structure

属性

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUCYZIRXZYZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333886 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152211-15-9 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Derivatizations of 2 Fluoro 6 Trifluoromethyl Benzyl Alcohol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality is a key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, oxidation, and alkoxide formation.

Esterification is a fundamental transformation for converting alcohols into esters, which are often valuable as prodrugs, protecting groups, or compounds with altered physical and chemical properties. 2-Fluoro-6-(trifluoromethyl)benzyl alcohol can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. The reaction is typically catalyzed by an acid, such as sulfuric acid, in a process known as Fischer esterification, or mediated by coupling agents.

The electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring can influence the reactivity of the benzylic alcohol. While these groups enhance the acidity of the hydroxyl proton, they can slightly decrease the nucleophilicity of the oxygen atom. Nonetheless, standard esterification protocols are generally effective. For instance, reaction with acyl chlorides in the presence of a non-nucleophilic base like pyridine readily yields the corresponding ester.

Table 1: Representative Esterification Reactions

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Acetic Anhydride / Pyridine | 2-Fluoro-6-(trifluoromethyl)benzyl acetate |

| This compound | Benzoyl Chloride / Triethylamine | 2-Fluoro-6-(trifluoromethyl)benzyl benzoate |

| This compound | Benzoic Acid / H₂SO₄ | 2-Fluoro-6-(trifluoromethyl)benzyl benzoate |

Etherification of this compound provides a route to derivatives with increased lipophilicity and metabolic stability. Common methods include the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, or acid-catalyzed dehydration reactions.

Research on the etherification of structurally similar benzyl (B1604629) alcohols has shown that ortho-substituted substrates can exhibit reduced reactivity due to steric hindrance. wikipedia.orglibretexts.org For example, the symmetrical etherification of 2-(trifluoromethyl)benzyl alcohol catalyzed by iron(III) chloride proceeds in moderate yield (56%). wikipedia.orglibretexts.org Similarly, methods for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers note that substrates with electron-withdrawing groups often require longer reaction times and result in lower yields compared to their electron-rich counterparts. masterorganicchemistry.com These findings suggest that the etherification of this compound would proceed under appropriate conditions, potentially requiring a strong base for alkoxide formation (e.g., NaH) for a Williamson synthesis or optimized catalytic conditions for direct coupling.

Table 2: Expected Products from Etherification Reactions

| Reaction Type | Reagents | Expected Product |

|---|

The primary alcohol group of this compound can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. libretexts.org These products are crucial building blocks in organic synthesis.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. libretexts.org More potent oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org Research has demonstrated that solvent-free aerobic oxidation of o-trifluoromethyl benzyl alcohol, catalyzed by a CuBr/DBU system, effectively yields the corresponding aldehyde with an 86% yield, indicating that similar selective oxidation is highly feasible for this compound. libretexts.org

Table 3: Oxidation Products with Various Reagents

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Aldehyde |

| CuBr / DBU / Air | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-Fluoro-6-(trifluoromethyl)benzoic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 2-Fluoro-6-(trifluoromethyl)benzoic acid | Carboxylic Acid |

The hydroxyl group of this compound can be deprotonated by a strong base to form a nucleophilic alkoxide. The presence of the electronegative fluorine and trifluoromethyl groups increases the acidity of the hydroxyl proton relative to unsubstituted benzyl alcohol, facilitating this reaction. Common strong bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or organolithium reagents. chemistrysteps.com

The resulting 2-fluoro-6-(trifluoromethyl)benzyl alkoxide is a potent nucleophile that can be used in a variety of subsequent reactions, most notably the Williamson ether synthesis (as discussed in section 3.1.2) and in reactions with other electrophiles. The formation of the alkoxide is a critical intermediate step for many derivatizations of the hydroxyl group.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound, while electron-deficient, can undergo electrophilic aromatic substitution reactions, such as halogenation, under forcing conditions.

Electrophilic aromatic halogenation introduces halogen atoms onto the benzene ring, a transformation that can significantly alter the electronic properties and biological activity of the molecule. wikipedia.org The regiochemical outcome of this reaction on this compound is dictated by the directing effects of the three substituents on the ring: the fluoro (F), trifluoromethyl (CF₃), and hydroxymethyl (-CH₂OH) groups.

Trifluoromethyl Group (at C6): The -CF₃ group is a strong electron-withdrawing group and is a meta-director. wikipedia.org It will direct incoming electrophiles to positions C3 and C5 (meta).

Hydroxymethyl Group (at C1): The -CH₂OH group is a weakly deactivating, ortho-, para-director.

In this case, the directing effects of the fluoro and trifluoromethyl groups are cooperative; both direct the incoming electrophile to the C3 and C5 positions. The combined deactivating nature of both the F and CF₃ groups means that harsh reaction conditions, such as using bromine with a strong Lewis acid catalyst like iron(III) bromide (FeBr₃), are likely required to achieve substitution. libretexts.orgchemistrysteps.com The primary products expected would be 3-bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol and 5-bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol.

Table 4: Predicted Products of Aromatic Bromination

| Reagents | Predicted Major Product(s) |

|---|---|

| Br₂ / FeBr₃ | 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol |

| Br₂ / FeBr₃ | 5-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol |

Nitration Reactions

Nitration of the aromatic ring of this compound involves electrophilic aromatic substitution. The position of the incoming nitro group (–NO₂) is dictated by the directing effects of the substituents already present on the benzene ring: the fluorine (–F), the trifluoromethyl (–CF₃), and the benzylic alcohol (–CH₂OH) groups.

Fluorine (at C2): As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating due to its high electronegativity.

Trifluoromethyl (at C6): The –CF₃ group is a powerful electron-withdrawing group and is strongly deactivating and meta-directing.

Benzylic alcohol (at C1): The –CH₂OH group is weakly activating and ortho-, para-directing.

The combined influence of these groups determines the regioselectivity of the nitration. The strong meta-directing effect of the –CF₃ group directs electrophiles to the C4 and C2 positions. The ortho-, para-directing –F group directs to C3 and C5. The –CH₂OH group directs to C2 and C6. Given that C2 and C6 are already substituted, the positions most susceptible to nitration would be C3, C4, and C5. The powerful deactivating nature of both the –F and –CF₃ groups makes the reaction challenging, often requiring harsh conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid). The precise outcome and distribution of isomers would depend on the specific reaction conditions employed.

Sulfonylation Reactions

The hydroxyl group of this compound can readily undergo sulfonylation. This reaction involves treating the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like pyridine or triethylamine. The reaction converts the alcohol into a sulfonate ester (a mesylate or tosylate).

The primary utility of this transformation is the conversion of the hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group. This facilitates subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The resulting 2-fluoro-6-(trifluoromethyl)benzyl tosylate or mesylate is a versatile intermediate for introducing the 2-fluoro-6-(trifluoromethyl)benzyl moiety into more complex molecules.

| Reactant | Reagent | Base | Product | Purpose |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 2-Fluoro-6-(trifluoromethyl)benzyl tosylate | Create a good leaving group (tosylate) for substitution/elimination reactions. |

| This compound | Methanesulfonyl chloride (MsCl) | Triethylamine | 2-Fluoro-6-(trifluoromethyl)benzyl mesylate | Create a good leaving group (mesylate) for substitution/elimination reactions. |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (–CF₃) group is characterized by its high stability, which stems from the strength of the carbon-fluorine bonds. This stability makes the group resistant to metabolic degradation, a property frequently exploited in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. The presence of the –CF₃ group generally increases the lipophilicity and metabolic stability of a compound. beilstein-journals.org

Coupling Reactions for Complex Molecule Synthesis

This compound is a valuable precursor for substrates used in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.gov To participate in these reactions, the alcohol's hydroxyl group must first be converted into a better leaving group, typically a halide (bromide, chloride) or a sulfonate (tosylate, mesylate). The resulting 2-fluoro-6-(trifluoromethyl)benzyl halide or sulfonate can then be coupled with a variety of organoboron reagents, such as arylboronic acids or potassium aryltrifluoroborates, to form a new carbon-carbon bond. nih.govnih.gov

The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species for transmetalation. This method is a powerful tool for synthesizing complex diarylmethane structures, which are prevalent in pharmaceuticals. nih.gov The high functional group tolerance and the stability of the organoboron reagents make this an effective route for creating functionalized molecules. nih.govnih.gov

| Component | Examples | Function |

|---|---|---|

| Electrophile | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | Provides the benzyl moiety. |

| Nucleophile | Potassium aryltrifluoroborates, Arylboronic acids | Provides the aryl moiety. |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.govyoutube.com |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene), JohnPhos | Stabilizes the palladium catalyst. youtube.com |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid/ester for transmetalation. nih.gov |

| Solvent | THF/H₂O, Dioxane, Toluene | Solubilizes reactants and reagents. |

This compound serves as a key starting material for the synthesis of complex heterocyclic compounds, including pyrimidine derivatives of significant pharmaceutical interest. chemicalbook.compharmaffiliates.com A notable application is in the synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, a crucial intermediate for the drug Elagolix. chemicalbook.compharmaffiliates.com Elagolix is an orally administered gonadotropin-releasing hormone (GnRH) receptor antagonist. pharmaffiliates.com

The synthesis typically involves converting the alcohol to its corresponding benzyl bromide, 2-fluoro-6-(trifluoromethyl)benzyl bromide. This activated intermediate then undergoes an N-alkylation reaction with a pyrimidine precursor, such as 6-methyluracil. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base, such as potassium carbonate, to facilitate the nucleophilic attack from the pyrimidine nitrogen onto the benzylic carbon. chemicalbook.com This strategy efficiently incorporates the fluorinated benzyl group into the final pyrimidine structure, demonstrating the utility of the title compound as a specialized building block in medicinal chemistry. chemicalbook.com

Exploitation of CF3-Substituted Carbocations as Intermediates in Synthesis

The chemistry of carbocations substituted with electron-withdrawing groups, particularly the α-(trifluoromethyl) carbocation, presents unique opportunities in synthetic organic chemistry. nih.govbeilstein-journals.org Although frequently proposed as transient species in reaction mechanisms, their deliberate generation and use as synthetic intermediates have been an area of intense investigation. beilstein-journals.org The strong destabilizing effect of the trifluoromethyl (CF₃) group makes these carbocations highly reactive and predisposed to drive unique chemical transformations. nih.govbeilstein-journals.org

The direct observation and characterization of these elusive intermediates were first achieved through in-situ low-temperature Nuclear Magnetic Resonance (NMR) experiments. beilstein-journals.org In these studies, various α-(trifluoromethyl) alcohol precursors were completely ionized in a superacidic medium, typically a mixture of fluorosulfonic acid (FSO₃H), antimony pentafluoride (SbF₅), and sulfur dioxide (SO₂). beilstein-journals.org This provided definitive spectroscopic proof for the existence of α-(trifluoromethyl)carbenium ions as stable species under these conditions. beilstein-journals.org

For instance, the ionization of precursor alcohols in a FSO₃H–SbF₅–SO₂ medium allowed for the characterization of the resulting carbocations by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. beilstein-journals.org

Table 1: Spectroscopic Data for α-(Trifluoromethyl)carbenium Ions Generated in Superacid

| Precursor Alcohol | Ionization Medium | Observed Carbocation | Selected NMR Data (δ in ppm) |

|---|---|---|---|

| 9a | FSO₃H–SbF₅–SO₂ | 10a | Data not specified in source |

| 9b | FSO₃H–SbF₅–SO₂ | 10b | Data not specified in source |

| 9c | FSO₃H–SbF₅–SO₂ | 10c | Data not specified in source |

The ability to generate and observe these carbocations opens pathways for their application in synthesis. The solvolysis of benzylic sulfonate derivatives bearing a CF₃ group has been studied to understand the influence of this substituent on carbocation formation. beilstein-journals.org These studies revealed a significant retarding effect of the α-CF₃ group on the rate of carbenium ion production, with a kH/kCF₃ ratio established at 2 x 10⁵. beilstein-journals.orgbeilstein-journals.org This highlights the substantial electronic destabilization imparted by the trifluoromethyl group.

The formation of a highly destabilized α-(trifluoromethyl)carbenium ion was identified as the rate-limiting step in the solvolysis reactions of compounds like 1-(trifluoromethyl)ethyl tosylate. beilstein-journals.org Isotope effect studies further supported a solvolysis mechanism proceeding through a carbocation intermediate. beilstein-journals.orgbeilstein-journals.org These fundamental investigations into the ionization of α-(trifluoromethyl) alcohol precursors and their derivatives lay the groundwork for exploiting the resulting carbocations in more complex synthetic transformations, such as Friedel-Crafts reactions, rearrangements, and additions to unsaturated systems.

Applications in Agrochemical Research

Utility as an Intermediate in Agrochemical Synthesis

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a versatile precursor in the synthesis of a variety of agrochemically active compounds. Its hydroxyl group can be readily converted into other functional groups, such as halides or amines, to facilitate its incorporation into more complex molecules. For instance, the alcohol can be transformed into 2-fluoro-6-(trifluoromethyl)benzyl bromide, a reactive intermediate that can be used in alkylation reactions to introduce the fluorinated benzyl (B1604629) group into a target molecule.

This strategic introduction of the 2-fluoro-6-(trifluoromethyl)benzyl group is particularly valuable in the design of new pesticides. The presence of both fluorine and a trifluoromethyl group on the aromatic ring can influence the molecule's lipophilicity, which affects its ability to penetrate biological membranes, and its metabolic stability, which can lead to longer-lasting pest control.

Design of Fluorine-Containing Agrochemicals

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the benzyl ring of this compound are instrumental in the design of next-generation agrochemicals. These groups can enhance the binding of the molecule to its target site, leading to increased potency.

While specific commercial herbicides synthesized directly from this compound are not widely documented in publicly available literature, the broader class of fluorinated benzyl alcohols is integral to the development of modern herbicides. For example, the herbicide florpyrauxifen-benzyl is a benzyl ester that demonstrates the utility of the benzyl alcohol moiety in herbicide design nih.gov. Although not directly derived from the subject compound, its structure highlights the importance of the benzyl group in creating effective herbicidal molecules. The 2-fluoro-6-(trifluoromethyl)benzyl group, with its distinct electronic properties, is a promising candidate for incorporation into new herbicidal compounds to potentially enhance their activity and selectivity.

Research into novel insecticides has shown the significant potential of compounds incorporating the 2-fluoro-6-(trifluoromethyl)benzyl moiety. A notable example is found in the class of pyrazole carboxamide insecticides. A patent for an agrochemical composition includes the compound N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide. This molecule contains a 2-chloro-6-(trifluoromethyl)benzyl group, which is structurally very similar to the 2-fluoro-6-(trifluoromethyl)benzyl group and is likely synthesized from a corresponding benzyl alcohol derivative. These pyrazole carboxamides are known to be potent insecticides.

The development of such compounds underscores the importance of the substituted benzyl alcohol as a key synthetic intermediate. The specific substitution pattern on the benzyl ring is crucial for the insecticidal activity of the final molecule.

Table 1: Representative Insecticidal Carboxamide with a Substituted Benzyl Moiety

| Compound Name | Chemical Structure | Target Pests (General Class) |

| N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide | (Structure not publicly available in simplified format) | Lepidopteran pests |

Note: This table is illustrative and based on patent literature for a closely related compound.

The 2-fluoro-6-(trifluoromethyl)benzyl moiety is also a valuable component in the design of novel fungicides. The incorporation of this group can lead to compounds with enhanced fungicidal activity and a broader spectrum of control. Research in this area focuses on synthesizing new molecules where the fluorinated benzyl group is attached to a core heterocyclic structure known to have antifungal properties. The specific electronic and steric effects of the 2-fluoro-6-(trifluoromethyl)benzyl group can lead to improved interaction with fungal target sites, resulting in more effective disease control.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic protons would appear as complex multiplets in the downfield region due to coupling with each other and potentially with the fluorine atom. The benzylic methylene protons would likely appear as a doublet, split by the hydroxyl proton, and the hydroxyl proton signal's position can be concentration-dependent and it may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the trifluoromethyl group (CF₃), the carbons of the aromatic ring, and the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to one- and two-bond couplings with both the fluorine atom and the trifluoromethyl group.

¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. beilstein-journals.org It would show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. beilstein-journals.org The signal for the trifluoromethyl group would likely appear as a singlet, while the signal for the aromatic fluorine would be a more complex multiplet due to coupling with nearby protons. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing a unique fingerprint of the molecule. illinois.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.2-7.6 | m | Aromatic CH |

| ¹H | ~4.8 | d | -CH₂- |

| ¹H | Variable | s (broad) | -OH |

| ¹³C | ~160 (d) | d | C-F |

| ¹³C | ~130-140 | m | Aromatic C |

| ¹³C | ~125 (q) | q | -CF₃ |

| ¹³C | ~115-125 | m | Aromatic C |

| ¹³C | ~60 | t | -CH₂- |

| ¹⁹F | ~ -60 | s | -CF₃ |

| ¹⁹F | ~ -115 | m | Ar-F |

d = doublet, q = quartet, m = multiplet, s = singlet, t = triplet

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹. Strong absorption bands in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching vibrations from the trifluoromethyl group and the aromatic fluorine. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound (Note: The following data are predicted based on general principles of IR spectroscopy and data from similar compounds.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch (trifluoromethyl) | 1100-1350 (strong) |

| C-O Stretch (alcohol) | 1000-1260 |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a hydroxyl group (-OH), water (H₂O), or the trifluoromethyl group (-CF₃). A prominent peak corresponding to the fluorotropylium ion or related benzylic cations would also be expected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula of the compound. beilstein-journals.org

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: The following data are predicted based on the structure of the molecule and fragmentation patterns of similar compounds.)

| m/z | Predicted Fragment Ion | Interpretation |

| 194 | [C₈H₆F₄O]⁺ | Molecular Ion (M⁺) |

| 177 | [C₈H₅F₄]⁺ | Loss of -OH |

| 176 | [C₈H₆F₄]⁺ | Loss of H₂O |

| 125 | [C₇H₅F₂]⁺ | Loss of -CF₃ and -OH |

| 109 | [C₇H₅FO]⁺ | Rearrangement and fragmentation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area can be used for quantification.

Table 4: A General HPLC Method for the Analysis of this compound (Note: This is a representative method; actual conditions may need optimization.)

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Table 5: A General GC Method for the Analysis of this compound (Note: This is a representative method; actual conditions may need optimization.)

| Parameter | Condition |

| Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60°C, ramp to 270°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring reaction progress and assessing the purity of this compound. This technique separates compounds based on their differential affinity for a stationary phase and a mobile phase.

For a compound with the polarity of this compound, a common approach involves using a silica gel plate as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane or pentane, and a more polar solvent, like ethyl acetate or diethyl ether. The ratio of these solvents is adjusted to achieve optimal separation, which is generally indicated by a retention factor (Rf) value between 0.2 and 0.8. Due to its aromatic nature, the compound can be visualized on the TLC plate under ultraviolet (UV) light.

Table 1: Representative TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a common starting point. |

| Visualization | UV Lamp (254 nm) |

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₈H₆F₄O, this analysis provides the mass percentages of carbon, hydrogen, and fluorine. The percentage of oxygen is typically determined by difference. The experimentally obtained values are compared against the theoretically calculated percentages to ascertain the purity and confirm the elemental composition of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 49.50 |

| Hydrogen | H | 3.12 |

| Fluorine | F | 39.14 |

| Oxygen | O | 8.24 |

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Fluorinated Benzyl (B1604629) Alcohols

The development of environmentally benign and efficient methods for the synthesis of fluorinated compounds like 2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a key area of ongoing research. Traditional fluorination methods often rely on hazardous reagents and produce significant waste. Future research is geared towards greener alternatives.

Key Research Thrusts:

Flow Chemistry: Continuous-flow microreactors offer significant advantages for fluorination reactions, including enhanced safety, better temperature control, and improved reaction efficiency. researchgate.netdurham.ac.uk The use of flow chemistry can minimize the handling of hazardous reagents and allow for safer, automated synthesis on a larger scale. synthesisspotlight.comrsc.org Research in this area aims to adapt existing batch fluorination methods to continuous-flow systems for the synthesis of specific benzyl alcohol derivatives.

Biocatalysis: Enzymatic resolutions are being explored for the stereoselective synthesis of chiral fluorinated alcohols. rsc.org This approach offers a highly selective and environmentally friendly route to enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Visible Light Photocatalysis: Recent advancements have demonstrated the use of visible light to induce the deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF6) as a fluorinating agent. rsc.org This method is attractive due to its mild reaction conditions and the use of a readily available, albeit potent, greenhouse gas as a fluorine source.

Eco-Friendly Catalysis: The use of iron(II/III) chloride in green and recyclable solvents like propylene carbonate is being investigated for the etherification of benzyl alcohols. nih.gov Such methods, which avoid toxic solvents and expensive catalysts, are crucial for developing sustainable synthetic routes.

Table 1: Comparison of Emerging Sustainable Synthesis Methods

| Method | Advantages | Challenges |

| Flow Chemistry | Enhanced safety, scalability, automation, reduced waste. researchgate.netdurham.ac.uk | Initial setup cost, potential for clogging. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme stability and availability, substrate scope limitations. |

| Photocatalysis | Uses visible light, mild conditions. rsc.org | Catalyst efficiency, potential for side reactions. |

| Green Catalysis | Use of non-toxic solvents and inexpensive catalysts. nih.gov | Catalyst recovery and reusability, reaction efficiency. |

Exploration of Novel Reactivity and Catalysis

The fluorine and trifluoromethyl groups in this compound significantly influence its reactivity. Future research will likely focus on leveraging these properties to discover new chemical transformations and catalytic applications.

Key Areas of Exploration:

C-F Bond Activation: Non-metal-based methods for benzylic C-F bond activation are an active area of research. nih.gov These methods often rely on protic activation through hydrogen bonding to facilitate nucleophilic substitution or Friedel-Crafts reactions. nih.gov Understanding and controlling the stereochemical outcomes of these reactions is a key objective. nih.gov

Oxidative Catalysis: Fluorine-substituted phthalocyanine complexes of cobalt(II) and iron(II) have shown catalytic activity in the oxidation of benzyl alcohol. researchgate.net Future work could explore the use of this compound as a substrate or ligand in similar catalytic systems to produce valuable aldehydes and carboxylic acids.

Deoxofluorination and Friedel-Crafts Reactions: Reagents like XtalFluor-E can activate benzyl alcohols in situ to promote Friedel-Crafts benzylation of arenes under mild conditions, avoiding the need for strong Lewis acids. rsc.org This demonstrates the potential for C-OH bond ionization and S_N1 reactivity, opening avenues for synthesizing a range of diarylmethanes. rsc.org

Enhanced NMR Resolution in Synthesis: Fluorinated benzyl ethers are being evaluated as protecting groups to improve NMR resolution during complex oligosaccharide synthesis, which could simplify characterization in multi-step synthetic sequences. wiserpub.com

Advanced Applications in Material Science

The incorporation of fluorine atoms into polymers can lead to materials with unique and desirable properties, such as low surface energy, high thermal stability, and chemical resistance. researchgate.netmdpi.com this compound serves as a valuable building block for creating such advanced materials.

Emerging Applications:

Fluorinated Polymers: This compound is a precursor for synthesizing fluoropolymers with applications in high-performance coatings, membranes, and electronic materials. acs.orgmdpi.com The presence of both a fluorine atom and a trifluoromethyl group can impart enhanced hydrophobicity and stability to the resulting polymers. mdpi.com

Low Surface Energy Materials: Fluorinated polymers are known for their very low surface energies, making them suitable for applications requiring low adhesion and solvent resistance, such as anti-fouling coatings and specialty fabrics. researchgate.net

Materials for Energy Applications: Fluorine-containing polymers are being investigated for use in energy applications, such as proton exchange membranes in fuel cells, due to their improved oxidation resistance and ability to maintain ion-conducting functionalities. acs.org

Table 2: Properties and Potential Applications of Polymers Derived from Fluorinated Benzyl Alcohols

| Property | Consequence | Potential Application |

| Low Surface Energy | Hydrophobicity, lipophobicity, low adhesion. researchgate.net | Anti-fouling coatings, non-stick surfaces, protective textiles. acs.org |

| High Thermal Stability | Resistance to heat degradation. mdpi.com | High-performance elastomers, components for aerospace applications. |

| Chemical Inertness | Resistance to chemicals and weathering. mdpi.com | Chemical-resistant linings, durable outdoor materials. |

| Unique Electronic Properties | Can exhibit ferroelectricity, piezoelectricity. mdpi.com | Sensors, actuators, printed electronics. |

Computational Chemistry and Molecular Modeling Studies

Computational methods are becoming indispensable tools for understanding the structure, reactivity, and properties of fluorinated molecules at the atomic level.

Future Research Directions:

Conformational Analysis: Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the conformational landscapes of fluorinated benzyl alcohols. nih.gov These studies have shown that ortho-fluorination significantly influences the molecule's preferred geometry and can lead to intramolecular hydrogen bonding, which in turn affects its reactivity and acidity. nih.govresearchgate.net

Predicting Reactivity: Computational models can help rationalize and predict the outcomes of reactions involving C-F activation. nih.gov For instance, DFT studies have been used to elucidate the mechanism of C-F amination reactions, showing that multiple hydrogen-bond donors can stabilize the transition state. nih.gov

Material Property Prediction: Molecular dynamics simulations are employed to investigate how fluorination impacts the properties of materials. For example, simulations can predict how the incorporation of fluorinated moieties into Metal-Organic Frameworks (MOFs) affects their ability to capture pollutants from water. acs.orgucl.ac.uk Such studies can guide the rational design of new materials with tailored properties. arxiv.org

Force Field Development: Accurate predictive models require robust force fields. Research is ongoing to develop and refine force field parameters for various fluorinated functional groups to better predict the thermophysical properties and phase behavior of fluorinated organic molecules. vanderbilt.edu

常见问题

Basic: What is the optimal synthetic route for preparing 2-fluoro-6-(trifluoromethyl)benzyl alcohol in a laboratory setting?

Methodological Answer:

The compound can be synthesized via reduction of the corresponding aldehyde precursor, 2-fluoro-6-(trifluoromethyl)benzaldehyde, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C. After reaction completion, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). This method avoids harsh conditions that could degrade the trifluoromethyl group. Alternative reducing agents like LiAlH₄ may be unsuitable due to potential over-reduction or side reactions with fluorine substituents .

Basic: How can researchers ensure the purity of this compound after synthesis?

Methodological Answer:

Combined analytical techniques are critical:

- GC-MS or HPLC with UV detection (λ = 210–260 nm) to confirm absence of aldehyde or ester intermediates.

- ¹H/¹⁹F NMR to verify substitution patterns (e.g., coupling between fluorine and adjacent protons). For example, the benzylic -CH₂OH group shows a triplet in ¹H NMR due to coupling with the ortho-fluorine .

- Elemental analysis to validate molecular formula (C₈H₆F₄O) .

Advanced: How do electronic effects of the fluorine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups deactivate the aromatic ring, directing electrophilic attacks to specific positions. For example:

- DFT calculations can predict charge distribution, showing higher positive charge density at the para position relative to -CF₃.

- Experimental validation via bromination or nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) followed by NMR/LC-MS analysis of regioselectivity .

- Kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., benzyl alcohol) can quantify deactivation effects .

Advanced: How can researchers resolve contradictions in reported solubility data for fluorinated benzyl alcohols?

Methodological Answer:

Discrepancies often arise from solvent polarity and fluorine’s hydrophobic nature. A systematic approach includes:

- Solubility parameter determination using Hansen solubility spheres (δD, δP, δH) via turbidimetric titration.

- Temperature-dependent solubility studies (e.g., 5–50°C) in water, DMSO, and THF, monitored by UV-Vis spectroscopy.

- Cross-referencing with structurally similar compounds (e.g., 3,4,5-trifluorobenzyl alcohol, ) to identify trends in fluorine’s impact .

Advanced: What strategies mitigate degradation of this compound during storage?

Methodological Answer:

The compound’s stability depends on:

- Storage conditions : Anhydrous environments (e.g., molecular sieves) to prevent hydrolysis of the -CH₂OH group.

- Temperature : Long-term storage at –20°C in amber vials to avoid light-induced radical reactions involving C-F bonds.

- Stabilizers : Addition of 0.1% (w/v) ascorbic acid to inhibit oxidation, verified via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can ¹⁹F NMR be optimized to characterize this compound?

Methodological Answer:

Key considerations:

- Solvent choice : Use deuterated DMSO or CDCl₃ to avoid solvent-proton coupling interference.

- Referencing : External standard (CFCl₃ at 0 ppm) for consistent chemical shift reporting.

- Decoupling experiments : Apply ¹H decoupling to simplify the ¹⁹F spectrum, resolving signals from -CF₃ (δ ≈ –60 ppm) and aromatic fluorine (δ ≈ –110 ppm) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- PPE : Nitrile gloves and safety goggles, as fluorinated alcohols can penetrate latex.

- Waste disposal : Neutralize with aqueous NaOH (1 M) before disposal to degrade reactive intermediates .

Advanced: How does this compound serve as a building block in organofluorine chemistry?

Methodological Answer:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) under mild conditions (DMAP catalyst, CH₂Cl₂) to produce fluorinated esters.

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the -OH group during multi-step syntheses, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced: What computational tools predict the environmental fate of this compound?

Methodological Answer:

- EPI Suite™ : Estimates biodegradability (e.g., BIOWIN model) and bioaccumulation potential.

- Quantum mechanical calculations : Gaussian 09 with B3LYP/6-31G* basis set to simulate hydrolysis pathways and persistence in aquatic systems .

Advanced: How to design kinetic studies using this compound as a probe for enzyme inhibition?

Methodological Answer:

- Enzyme selection : Cytochrome P450 isoforms (e.g., CYP2E1) due to their interaction with fluorinated substrates.

- Assay design : Monitor metabolite formation (e.g., oxidized derivatives) via LC-MS/MS under varying pH (6–8) and temperature (25–37°C).

- IC₅₀ determination : Dose-response curves with fluorometric detection to quantify inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。